ent-Levobunolol, Hydrochloride

描述

Levobunolol Hydrochloride is the hydrochloride salt form of levobunolol, a naphthalenone and non-cardioselective adrenergic beta-receptor antagonist with anti-glaucoma activity. Upon administration in the eye, levobunolol blocks beta-adrenergic receptors, thereby causing vasoconstriction. Levobunolol also decreases ciliary's body production of aqueous humor, leading to a decrease in aqueous humor.

The L-Isomer of bunolol.

生物活性

ent-Levobunolol hydrochloride, commonly referred to as levobunolol, is a potent nonselective beta-adrenergic antagonist primarily used in ophthalmology for the management of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical settings, and safety profile.

Levobunolol acts by blocking beta-adrenergic receptors, specifically β1 and β2 subtypes. Its primary mechanism involves the inhibition of aqueous humor production in the ciliary body, which leads to a reduction in IOP. The drug's ability to lower IOP is attributed to its antagonistic effects on endogenous catecholamines that stimulate cyclic adenosine monophosphate (cAMP) production, ultimately decreasing aqueous humor secretion .

Pharmacokinetics

- Absorption : Approximately 80% absorption after topical application.

- Distribution : High concentrations are found in ocular tissues, particularly in the cornea and iris .

- Metabolism : Primarily metabolized in the liver.

- Half-life : Approximately 20 hours.

- Clearance : Not well-defined; however, it is known to be eliminated via hepatic pathways .

Efficacy Studies

Levobunolol has been extensively studied for its efficacy in lowering IOP. A three-month study involving 42 patients with chronic open-angle glaucoma demonstrated significant reductions in IOP compared to baseline measurements. The mean reduction was approximately 25-40% .

Table 1: Summary of Efficacy Studies

| Study Reference | Patient Population | Duration | Mean IOP Reduction |

|---|---|---|---|

| 42 patients | 3 months | 25-40% | |

| Long-term therapy | Varies | Statistically significant |

Safety Profile

While levobunolol is generally well-tolerated, it can cause systemic side effects due to its nonselective action on beta receptors. Common adverse effects include:

- Bradycardia

- Hypotension

- Bronchospasm

- Fatigue

In animal studies, levobunolol showed no significant mutagenic activity but did indicate potential hepatotoxicity at very high doses . The LD50 for acute toxicity in rats is reported as 700 mg/kg when administered orally .

Table 2: Adverse Effects and Toxicity

| Adverse Effect | Incidence Rate | Notes |

|---|---|---|

| Bradycardia | Variable | Dose-dependent |

| Hypotension | Variable | More pronounced in heart disease patients |

| Bronchospasm | Rare | Caution in asthmatic patients |

| Hepatotoxicity | High doses only | Observed in long-term studies |

Case Studies

A notable case study involved a patient with uncontrolled glaucoma who was switched from a different beta-blocker to levobunolol. After initiating treatment with levobunolol, the patient experienced a significant decrease in IOP from 30 mmHg to 16 mmHg within four weeks, demonstrating the drug's efficacy and rapid action .

科学研究应用

Ocular Hypertension and Glaucoma Treatment

Levobunolol is primarily indicated for:

- Open-Angle Glaucoma : It significantly lowers IOP, which is crucial for preventing optic nerve damage.

- Ocular Hypertension : Used alone or in combination with other medications to manage elevated IOP.

Clinical Efficacy : A three-month study demonstrated that both 0.5% and 1% concentrations of levobunolol produced significant reductions in IOP compared to a vehicle control, with average pressure reductions around 9.0 mm Hg .

| Study Parameter | 0.5% Levobunolol | 1% Levobunolol | Vehicle Control |

|---|---|---|---|

| Average IOP Reduction (mm Hg) | 9.0 | 9.0 | 0.5 |

| Patient Termination Due to IOP | Fewer patients | Fewer patients | More patients |

| Adverse Effects Reported | None | None | Minimal |

Extended Release Formulations

Recent research has explored innovative delivery systems for levobunolol, including nanoparticle-laden contact lenses. A study showed that these lenses could sustain the release of levobunolol for up to 14 days, providing a potential improvement over traditional eye drop formulations . This method could enhance patient compliance and reduce the frequency of administration.

Pharmacological Profile

- Mechanism of Action : Levobunolol reduces aqueous humor production and increases outflow, leading to decreased IOP.

- Pharmacokinetics :

- Absorption : Approximately 80%

- Half-life : About 20 hours

- Metabolism : Hepatic

- Adverse Effects : Potential systemic effects include bradycardia, bronchospasm, and hypotension due to its non-selective nature .

Case Study 1: Efficacy in Elderly Patients

A study involving elderly patients with chronic open-angle glaucoma demonstrated that levobunolol effectively managed IOP without significant adverse effects. Regular monitoring showed sustained efficacy over six months, indicating its reliability as a long-term treatment option .

Case Study 2: Combination Therapy

In another clinical trial, levobunolol was used in combination with prostaglandin analogs. The results indicated enhanced IOP reduction compared to either agent used alone, suggesting a synergistic effect that could improve patient outcomes .

属性

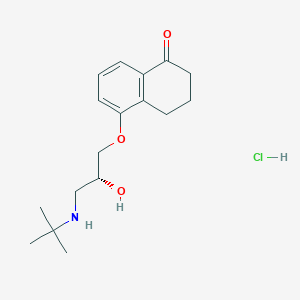

IUPAC Name |

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTDOBSIBZKFCP-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423567 | |

| Record name | (+) -Levobunolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27867-05-6 | |

| Record name | Dextrobunolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027867056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+) -Levobunolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROBUNOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L31MJM4SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。